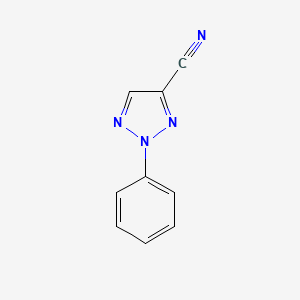

2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Übersicht

Beschreibung

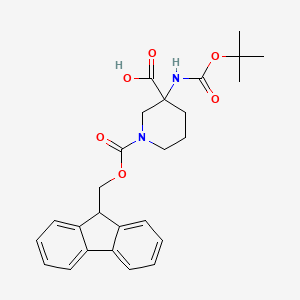

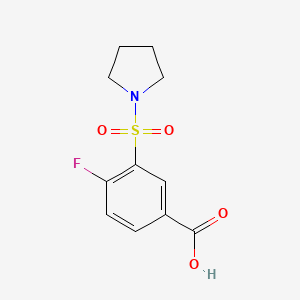

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C9H6N4. It has a molecular weight of 170.17 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a phenyl group and a carbonitrile group . The triazole ring contains two carbon atoms and three nitrogen atoms.Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For example, it can undergo reactions such as the Grignard reaction, the Perkin reaction, condensation with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Properties

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile derivatives have been synthesized and investigated for their antioxidant properties. One study described the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, which showed significant in vitro antioxidant activity, highlighting their potential in related applications (Savegnago et al., 2016).

Derivative Formation and Chemical Reactions

Reactions involving 2-phenyl-2H-1,2,3-triazole derivatives can lead to various structurally complex products. For instance, a study demonstrated the synthesis of several derivatives from reactions involving 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole malononitrile, leading to compounds with potential application in drug development (Sekily et al., 2017).

Applications in Radiolabeling

This compound derivatives have been utilized in the synthesis of carbon-14 labeled compounds, which are essential in radiolabeling for pharmaceutical research, particularly in the study of drug metabolism (Matloubi et al., 2004).

Antimicrobial Activities

Compounds derived from this compound have shown promising antimicrobial properties. A study synthesized novel derivatives and evaluated their antimicrobial efficacy, suggesting potential applications in fighting microbial infections (Al‐Azmi & Mahmoud, 2020).

Crystal Structure Analysis

The crystal structure of derivatives like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde has been extensively studied. These studies provide insights into the molecular arrangement and potential interactions of these compounds, which is crucial for their application in various fields including pharmaceuticals and material science (Gonzaga et al., 2016).

Supramolecular Interactions

Research on 1,2,3-triazoles, including this compound derivatives, has explored their supramolecular interactions. These interactions are crucial in applications such as catalysis, anion recognition, and photochemistry. Understanding these interactions helps in designing functional materials and pharmaceuticals (Schulze & Schubert, 2014).

Application in Drug Synthesis

Some studies have focused on synthesizing 1H-1,2,3-triazole-4-carbonitriles as building blocks for drug candidates. This synthesis pathway is crucial for creating a broad range of compounds for potential use in anticancer drug discovery (Sekh et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity , suggesting that 2-phenyl-2H-1,2,3-triazole-4-carbonitrile might also interact with this enzyme.

Mode of Action

If it does interact with xanthine oxidase as suggested by the activity of similar compounds , it would likely inhibit the enzyme, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, thus reducing the levels of uric acid in the body.

Eigenschaften

IUPAC Name |

2-phenyltriazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVBGXDSHUNXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391762 | |

| Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36386-83-1 | |

| Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)

![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)

![N-[(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B3370344.png)

![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)

![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3370364.png)